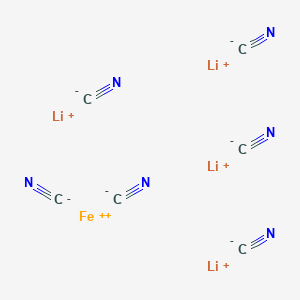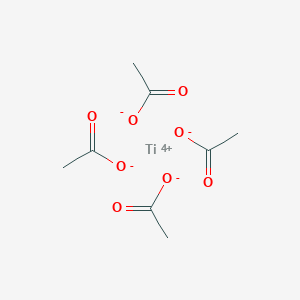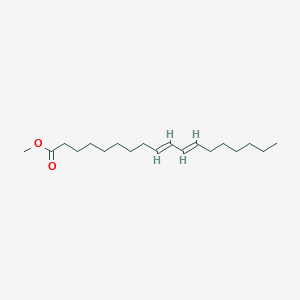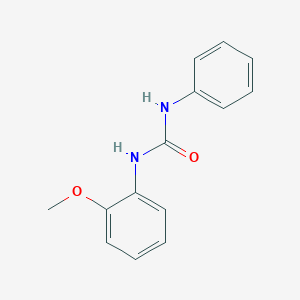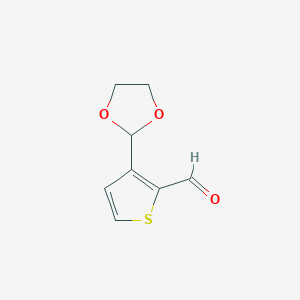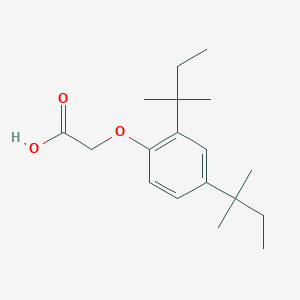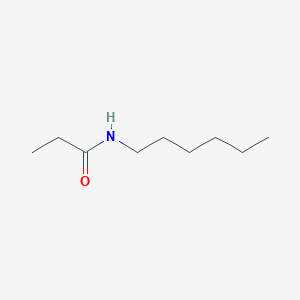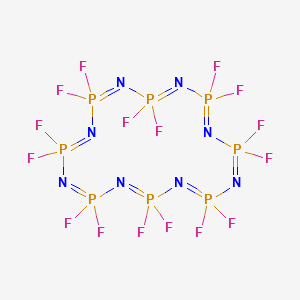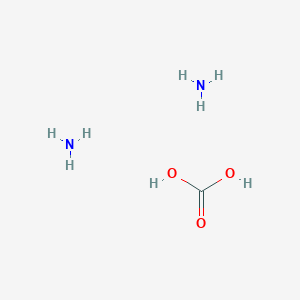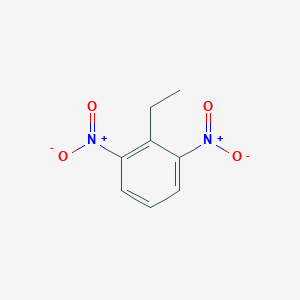
2-Ethyl-1,3-dinitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-1,3-dinitrobenzene (2E-DNB) is a synthetic organic compound that is widely used in scientific research. It is a yellow crystalline solid with a molecular formula of C8H8N2O4 and a molecular weight of 196.16 g/mol. 2E-DNB is a nitroaromatic compound, which means it contains a nitro group (-NO2) and an aromatic ring. It is commonly used as a reagent in organic synthesis and as a substrate for enzyme assays.
作用机制
The mechanism of action of 2-Ethyl-1,3-dinitrobenzene is not fully understood. However, it is known that 2-Ethyl-1,3-dinitrobenzene is metabolized by enzymes that catalyze the reduction of nitroaromatic compounds. The reduction of 2-Ethyl-1,3-dinitrobenzene leads to the formation of reactive intermediates, which can interact with cellular macromolecules, such as proteins and DNA. These interactions can lead to biochemical and physiological effects, which we will discuss in the following section.
生化和生理效应
The biochemical and physiological effects of 2-Ethyl-1,3-dinitrobenzene are largely dependent on its metabolism and the formation of reactive intermediates. Studies have shown that exposure to 2-Ethyl-1,3-dinitrobenzene can lead to oxidative stress, DNA damage, and cytotoxicity in various cell types. Additionally, 2-Ethyl-1,3-dinitrobenzene has been shown to inhibit the activity of some enzymes, such as cytochrome P450 enzymes, which play a role in the metabolism of drugs and other xenobiotics. However, the exact mechanisms by which 2-Ethyl-1,3-dinitrobenzene exerts its effects are still being investigated.
实验室实验的优点和局限性
One advantage of using 2-Ethyl-1,3-dinitrobenzene in lab experiments is its relative ease of synthesis and availability. Additionally, 2-Ethyl-1,3-dinitrobenzene is a well-characterized compound, and its reactivity and metabolism have been studied extensively. However, one limitation of using 2-Ethyl-1,3-dinitrobenzene is its potential toxicity. Exposure to high concentrations of 2-Ethyl-1,3-dinitrobenzene can lead to adverse effects on cellular function and viability. Therefore, caution should be exercised when handling and using 2-Ethyl-1,3-dinitrobenzene in lab experiments.
未来方向
There are several future directions for research on 2-Ethyl-1,3-dinitrobenzene. One area of interest is the development of new methods for the synthesis of 2-Ethyl-1,3-dinitrobenzene and related compounds. Additionally, further investigation is needed to fully understand the mechanisms by which 2-Ethyl-1,3-dinitrobenzene exerts its effects on cellular function and viability. Finally, there is a need for the development of new assays and methods for the measurement of 2-Ethyl-1,3-dinitrobenzene and its metabolites in biological samples. These future directions will help to advance our understanding of the biological and biochemical effects of 2-Ethyl-1,3-dinitrobenzene and its potential applications in scientific research.
合成方法
2-Ethyl-1,3-dinitrobenzene can be synthesized by the nitration of ethylbenzene with a mixture of nitric acid and sulfuric acid. The reaction takes place at a temperature of around 50°C and yields a mixture of isomers, which can be separated by recrystallization. The synthesis of 2-Ethyl-1,3-dinitrobenzene is relatively simple and can be carried out in a laboratory setting.
科学研究应用
2-Ethyl-1,3-dinitrobenzene is widely used in scientific research as a reagent in organic synthesis and as a substrate for enzyme assays. It is commonly used to measure the activity of enzymes that catalyze the reduction of nitroaromatic compounds. For example, 2-Ethyl-1,3-dinitrobenzene is used to measure the activity of nitroreductases, which are enzymes that play a role in the metabolism of drugs and other xenobiotics. Additionally, 2-Ethyl-1,3-dinitrobenzene is used in the synthesis of other organic compounds, such as dyes and pharmaceuticals.
属性
CAS 编号 |
13985-56-3 |
|---|---|
产品名称 |
2-Ethyl-1,3-dinitrobenzene |
分子式 |
C8H8N2O4 |
分子量 |
196.16 g/mol |
IUPAC 名称 |
2-ethyl-1,3-dinitrobenzene |
InChI |
InChI=1S/C8H8N2O4/c1-2-6-7(9(11)12)4-3-5-8(6)10(13)14/h3-5H,2H2,1H3 |
InChI 键 |
SWASTJCUMFALOW-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CCC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] |
其他 CAS 编号 |
13985-56-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




